tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate is an organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . It is a derivative of naphthalene, featuring a tert-butyl carbamate group attached to the 4-hydroxy position of the naphthalene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-hydroxynaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Industrial processes typically optimize reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Esters, ethers, or other substituted derivatives.
Scientific Research Applications
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate
- tert-Butyl (3-hydroxynaphthalen-1-yl)carbamate
- tert-Butyl (2-hydroxynaphthalen-1-yl)carbamate
Uniqueness
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with other molecules. This compound’s distinct structure allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxynaphthalen-1-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-9,17H,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVXBLGVBZJTCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448511 |
Source
|
Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285984-22-7 |
Source
|
Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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